Product packaging for Guanoxan(Cat. No.:CAS No. 2165-19-7)

Guanoxan

Cat. No.: B1210025
CAS No.: 2165-19-7
M. Wt: 207.23 g/mol
InChI Key: HIUVKVDQFXDZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Guanoxan Development

This compound, with the chemical name [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine, was introduced as an antihypertensive agent and marketed in the United Kingdom by Pfizer under the brand name Envacar. wikipedia.orgdrugfuture.comchemicalbook.com Its preparation and pharmacological properties were detailed in the mid-1960s. drugfuture.com The drug was developed as a potent hypotensive agent intended for managing essential, severe, and malignant hypertension. google.com However, its clinical use was short-lived as it was withdrawn from the market due to concerns about liver toxicity. wikipedia.orgdrugbank.comdrugbank.com This withdrawal has since framed its identity, making it a case study in drug development and safety.

Evolution of its Role within Antihypertensive Pharmacology

This compound belongs to the guanidine (B92328) class of peripherally acting antiadrenergic agents. nih.gov Its mechanism of action is similar to that of guanethidine (B1672426), another well-known antihypertensive drug. pharmaffiliates.comdrugbank.comnih.govdrugbank.com this compound functions as a sympatholytic by producing an adrenergic neurone blockade. pharmaffiliates.comtandfonline.com This action decreases the concentration of norepinephrine (B1679862) in both the central nervous system and peripheral tissues. tandfonline.com

The primary molecular target for this compound is the alpha-2 adrenergic receptor. patsnap.com By acting as an agonist on these receptors, it inhibits the release of norepinephrine, a neurotransmitter that causes vasoconstriction. patsnap.com This inhibition leads to the relaxation of blood vessels (vasodilation), which in turn reduces blood pressure. patsnap.com While its clinical application was halted, its function as an adrenergic neurone blocker has allowed it to be used as a reference compound in pharmacological studies. nih.gov

Rationale for Continued Academic Investigation of this compound

Despite its withdrawal from clinical practice, this compound continues to be a subject of scientific investigation for several reasons. Its unique structure, featuring a guanidine group attached to a benzodioxan moiety, makes it a valuable tool in various research areas. nih.govresearchgate.net

One significant area of study is its metabolism. Research has shown that this compound is extensively metabolized in humans, primarily through aromatic hydroxylation to form 6- or 7-hydroxythis compound. tandfonline.comoup.comtandfonline.com Studies have also revealed polymorphic metabolism of the drug, where individuals with different genetic makeups metabolize the drug at different rates, similar to the well-studied polymorphism of debrisoquine. tandfonline.com This makes this compound a useful probe for studying specific metabolic pathways.

Furthermore, this compound and its derivatives are synthesized for novel pharmacological research. For instance, N-hydroxyl derivatives of this compound have been created and studied as potential nitric oxide (NO) donors, which could have vasodilatory activity. nih.gov The compound is also utilized in the field of computational chemistry. It has been included in studies to develop and test models for predicting the aqueous pKa values of guanidine-containing molecules. acs.org More recently, due to the known antiviral properties of some guanidine-containing compounds, this compound was included in an in silico study investigating potential therapeutic agents against SARS-CoV-2. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine nih.gov
Molecular Formula C₁₀H₁₃N₃O₂ drugfuture.comnih.gov
Molecular Weight 207.23 g/mol nih.govherzpharmaceuticals.com
CAS Number 2165-19-7 drugfuture.comnih.gov
Appearance White to off-white crystalline powder google.comherzpharmaceuticals.com
Melting Point 164-165°C drugfuture.comherzpharmaceuticals.com
Solubility Slightly soluble in water google.comherzpharmaceuticals.com

Metabolites of this compound

MetaboliteDescriptionSource
7-hydroxythis compound A major metabolite formed by hydroxylation in the aromatic ring. It is the main form excreted in the urine. oup.com
6-hydroxythis compound An alternative hydroxylated metabolite. Studies identified the primary metabolite as either 6- or 7-hydroxythis compound. tandfonline.comtandfonline.com
N-hydroxythis compound A synthetic derivative created for research into its potential as a nitric oxide (NO) donor. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O2 B1210025 Guanoxan CAS No. 2165-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUVKVDQFXDZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046166
Record name Guanoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165-19-7
Record name Guanoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2165-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanoxan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Guanoxan

Classification within Adrenergic Modulators

Guanoxan is classified as an adrenergic neuron blocking agent and a sympatholytic drug. pharmaffiliates.comvetscraft.com Adrenergic neuron blockers act on presynaptic adrenergic neurons to interfere with the synthesis, storage, or release of norepinephrine (B1679862). vetscraft.com This class of drugs inhibits the sympathetic nervous system by preventing the action or release of catecholamines like norepinephrine and epinephrine. wikipedia.org Specifically, this compound is considered a norepinephrine release blocker. wikipedia.org

General Pharmacodynamics

The primary pharmacodynamic effect of this compound is the lowering of blood pressure. google.com Its mechanism of action is centered on its ability to inhibit the normal release of norepinephrine from sympathetic nerve endings. drugbank.comgoogle.com By doing so, it reduces the amount of this neurotransmitter available to act on adrenergic receptors, which in turn leads to a weakening of vasoconstriction and a decrease in blood pressure. google.com

Some research indicates that this compound's mechanism may also involve interaction with alpha-2 adrenergic receptors. patsnap.com By binding to these receptors, it could inhibit the release of norepinephrine, leading to vasodilation. patsnap.com However, it is primarily recognized for its action as an adrenergic neuron blocker that prevents the release of norepinephrine. researchgate.net It is important to note that this compound itself does not appear to release nitric oxide (NO), a known vasodilator, but its N-hydroxyl derivative has shown some NO-releasing ability in laboratory studies. nih.gov

Comparative Pharmacology with Related Guanidine (B92328) Derivatives

This compound belongs to a broader class of guanidine derivatives, many of which are used as antihypertensive agents. google.comdrugbank.com Its mechanism of action is most frequently compared to that of guanethidine (B1672426). nih.govpharmaffiliates.comdrugbank.com

Guanethidine: Like this compound, guanethidine is an adrenergic neuron blocking agent that acts at the sympathetic neuroeffector junction. drugbank.com It is taken up by norepinephrine transporters and concentrated in transmitter vesicles, displacing norepinephrine and leading to a gradual depletion of its stores in nerve endings. drugbank.com This action blocks the release of norepinephrine in response to a nerve impulse. drugbank.com

Clonidine (B47849) and Guanfacine (B1203898): In contrast to this compound and guanethidine, clonidine and guanfacine are centrally acting alpha-2 adrenergic agonists. medvidi.comnih.gov They work by stimulating alpha-2 receptors in the brain, which inhibits sympathetic outflow from the central nervous system. vetscraft.commedvidi.com This leads to reduced peripheral resistance and a lowering of blood pressure. vetscraft.com Guanfacine is noted to be more selective for the alpha-2A adrenergic receptor subtype compared to clonidine. youtube.com

The following table provides a comparative overview of the mechanisms of these guanidine derivatives:

DrugPrimary Mechanism of ActionReceptor Specificity
This compound Adrenergic neuron blocker; inhibits norepinephrine release. drugbank.comgoogle.comPrimarily acts on presynaptic neurons. vetscraft.com Some evidence suggests interaction with alpha-2 adrenergic receptors. patsnap.com
Guanethidine Adrenergic neuron blocker; depletes and inhibits norepinephrine release. drugbank.comActs at the sympathetic neuroeffector junction. drugbank.com
Clonidine Centrally acting alpha-2 adrenergic agonist. medvidi.comAgonist at alpha-2A, alpha-2B, and alpha-2C adrenergic receptors. youtube.com
Guanfacine Centrally acting alpha-2 adrenergic agonist. nih.govSelective agonist for the alpha-2A adrenergic receptor. youtube.com

Molecular and Cellular Mechanisms of Action of Guanoxan

Primary Receptor Interactions

The main target of Guanoxan is the alpha-2 adrenergic receptor. patsnap.com

Alpha-2 Adrenergic Receptor Agonism

This compound acts as an agonist at alpha-2 adrenergic receptors. patsnap.com These receptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein. wikipedia.org Alpha-2 adrenergic receptors are found in both the central and peripheral nervous systems, including on vascular prejunctional terminals and vascular smooth muscle cells. wikipedia.org Activation of alpha-2 receptors generally leads to an inhibition of adenylyl cyclase activity, which in turn reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This reduction in cAMP can lead to various downstream effects, including the opening of potassium channels and subsequent hyperpolarization of neurons. nih.govnih.gov

Inhibition of Norepinephrine (B1679862) Release

A key consequence of alpha-2 adrenergic receptor activation by agonists like this compound is the inhibition of norepinephrine release. patsnap.comwikipedia.org Prejunctional alpha-2 adrenergic receptors on sympathetic nerve terminals function as autoreceptors, providing negative feedback that limits the further release of norepinephrine. wikipedia.orgnih.gov By stimulating these receptors, this compound reduces the amount of norepinephrine released into the synaptic cleft. patsnap.com This reduction in norepinephrine availability contributes to decreased sympathetic outflow. patsnap.com

Downstream Cellular Signaling Pathways

Activation of alpha-2 adrenergic receptors by this compound triggers intracellular signaling cascades primarily linked to the Gi protein. The Gi protein inhibits adenylyl cyclase, leading to a decrease in cAMP production. wikipedia.orgnih.gov Reduced cAMP levels can impact various downstream effectors, including protein kinase A (PKA). Inhibition of the cAMP-PKA pathway can influence ion channel activity, such as promoting the opening of certain potassium channels, which can lead to hyperpolarization and reduced neuronal excitability. nih.govnih.gov Research on other alpha-2 agonists like guanfacine (B1203898) has shown that this inhibition of cAMP-PKA signaling can strengthen network connectivity and enhance neuronal firing in certain brain regions like the prefrontal cortex, although the specific downstream pathways for this compound may vary depending on the tissue and receptor subtype involved. nih.gov

Specificity and Selectivity of Receptor Binding

While this compound primarily targets alpha-2 adrenergic receptors, the specificity and selectivity of its binding are important considerations. Selectivity refers to a drug's ability to preferentially bind to a specific receptor type or subtype. sigmaaldrich.com Studies investigating the binding of various compounds to imidazoline (B1206853) preferring receptors (IPR) in human frontal cortex membranes have included this compound. In these studies, using a low concentration of [3H]idazoxan, binding sites were identified that were largely insensitive to catecholamines but showed affinity for imidazolines and related compounds. capes.gov.br this compound demonstrated affinity for these sites, with a rank order of potency relative to other compounds. capes.gov.br

Data on relative potency in inhibiting [3H]idazoxan binding to human frontal cortex membranes:

CompoundRelative Potency (Rank Order)
Cirazoline1st
(+/-)-Idazoxan2nd
This compound3rd
(-)-Idazoxan4th
Tolazoline5th
UK-143046th
Clonidine (B47849)7th

This suggests that this compound interacts with sites labeled by idazoxan (B1206943) in the human frontal cortex, which are considered imidazoline-sensitive and catecholamine-insensitive under specific experimental conditions. capes.gov.br However, it is crucial to note that the primary mechanism described for this compound involves alpha-2 adrenergic receptors. patsnap.com The interaction with imidazoline sites might represent an additional binding profile or could be related to subtypes of alpha-2 receptors or other non-adrenergic sites. capes.gov.brcaymanchem.com

Distinctions from Other Alpha-2 Adrenergic Agonists

While specific detailed comparative data on this compound's affinity and selectivity for individual alpha-2 subtypes compared to a broad range of other agonists like clonidine, guanfacine, or dexmedetomidine (B676) is not extensively detailed in the provided search results, the general understanding is that different agonists can exhibit varying degrees of selectivity for alpha-2 subtypes and may also interact with other targets. nih.govsigmaaldrich.com The interaction of this compound with imidazoline-sensitive sites, as observed in some studies, could represent a point of distinction from other alpha-2 agonists that may have different binding profiles beyond the adrenergic receptors. capes.gov.br

Preclinical Pharmacological Studies of Guanoxan

In Vitro Experimental Models

In vitro studies involve experiments conducted outside of a living organism, often using cell cultures or isolated tissues. creative-biolabs.comnews-medical.net This approach allows for controlled examination of a compound's direct effects at the cellular or tissue level. news-medical.net

Receptor Binding Assays

Receptor binding assays are in vitro techniques used to study the interaction between a ligand, such as Guanoxan, and its target protein receptors. giffordbioscience.combmglabtech.com These assays are crucial for identifying compounds that bind to specific receptors and for determining the strength of this binding (affinity) and the rate at which binding and dissociation occur (kinetics). giffordbioscience.combmglabtech.com Radioligand binding assays, which use radiolabeled ligands, are a common method for quantifying ligand binding to receptors in various cell and tissue types. giffordbioscience.comfrontiersin.orgmerckmillipore.com Competition binding assays can also be used to determine the affinity of a compound by observing its ability to displace a known radiolabeled ligand from the receptor. bmglabtech.commerckmillipore.com

While the provided search results mention receptor binding assays in general and the study of this compound's effects on alpha-2 adrenergic receptors, specific detailed data tables from receptor binding assays for this compound were not found within the search snippets. patsnap.com

Cellular Response Studies (e.g., Vasodilation in Isolated Tissues)

Cellular response studies in isolated tissues allow researchers to observe the direct effects of a compound on specific physiological functions, such as vasodilation. Vasodilation is the widening of blood vessels, which can lead to a reduction in blood pressure. patsnap.comdrugbank.comdrugbank.com Studies on isolated tissues, such as the central ear artery of the rabbit, have been used to compare the pharmacological effects of racemic this compound and its optical isomers. oup.com this compound has been shown to cause vasodilation by inhibiting the release of norepinephrine (B1679862), a neurotransmitter that typically causes vasoconstriction and increases blood pressure. patsnap.com This mechanism is mediated through its interaction with alpha-2 adrenergic receptors. patsnap.com

Data from studies on the isolated central ear artery of the rabbit indicated that initial catecholamine release was weak in the cat but occurred more powerfully in the rabbit ear artery and in the rat. oup.com The ability to produce this effect resided mainly with the (+)-isomer of this compound. oup.com

In Vivo Animal Models of Cardiovascular Regulation

Effects on Sympathetic Outflow (e.g., Pithed Rat Models)

The pithed rat model is an in vivo preparation commonly used to study the effects of drugs on the sympathetic nervous system and cardiovascular regulation, as it allows for the exclusion of central nervous system influences. researchgate.netresearchgate.net In this model, the sympathetic outflow can be selectively stimulated to observe the effects of compounds on blood pressure and heart rate. researchgate.netresearchgate.net Studies using the pithed rat model have investigated the effects of this compound on pressor responses evoked by stimulation of the thoraco-lumbar sympathetic outflow. oup.com

In the pithed rat model, (±)-Guanoxan at a dose of 0.5 mg/kg intravenously reduced the pressor response to noradrenaline by 40-60%. dss.go.th Full recovery of this response occurred within 20-30 minutes. dss.go.th The (+)-isomer of this compound primarily exhibited this alpha-receptor blocking action, while the (-)-isomer had a relatively weak effect. dss.go.th The (+)-isomer was also more potent in producing an initial pressor effect, suggesting that the catecholamine release it causes is likely greater than the observed pressor response due to its simultaneous alpha-receptor blockade. dss.go.th

Catecholamine Release Dynamics in Specific Animal Preparations

This compound has been shown to influence catecholamine release. Catecholamines, such as norepinephrine and epinephrine, are neurotransmitters that play a significant role in the sympathetic nervous system's regulation of cardiovascular function. patsnap.comhama-univ.edu.sydrugbank.com Studies in various animal preparations have examined the dynamics of catecholamine release in response to this compound.

In the isolated central ear artery of the rabbit and in the rat, this compound caused a more powerful initial catecholamine release compared to the effect observed in the cat. oup.com This effect was mainly attributed to the (+)-isomer of this compound. oup.com The release of norepinephrine from adrenergic nerve endings is a known effect of certain compounds that interfere with adrenergic transmission. drugbank.comnih.gov

Influence on Adrenergic Neuron Function

This compound is known as an adrenergic neuron blocker. biosynth.com Adrenergic neurons are nerve cells that release norepinephrine as their neurotransmitter, playing a key role in the sympathetic nervous system. drugbank.com Adrenergic neuron blocking drugs interfere with the function of these neurons, typically by preventing the release of norepinephrine from nerve terminals. drugbank.com

Studies comparing the effects of racemic this compound and its optical isomers on the pre- and post-ganglionically stimulated nictitating membrane of the cat demonstrated that both isomers were equipotent in producing adrenergic neuron blockade. oup.com Guanethidine (B1672426), another guanidine (B92328) derivative, is also known to interfere with adrenergic transmission at the postganglionic level by inhibiting or interfering with the release and/or distribution of norepinephrine. drugbank.com Guanethidine is taken up by norepinephrine transporters and concentrated in transmitter vesicles, leading to a depletion of norepinephrine stores. drugbank.com While the specific detailed mechanism for this compound's adrenergic neuron blockade was not extensively detailed in the provided snippets, its classification as an adrenergic neuron blocker suggests a similar interference with norepinephrine release or storage.

Here is a summary of some findings in a table format:

Experimental ModelObservationKey FindingRelevant IsomerSource
Isolated central ear artery (Rabbit)Initial catecholamine releaseMore powerful release compared to cat(+)-isomer oup.com
Pithed ratReduction in pressor response to noradrenaline (0.5 mg/kg IV)Reduced by 40-60%(+)-isomer dss.go.th
Pithed ratRecovery of pressor response after 0.5 mg/kg IVOccurred within 20-30 minutesN/A dss.go.th
Pithed ratAlpha-receptor blocking actionPrimarily exhibited by (+)-isomer, weak effect by (-)-isomer(+)-isomer dss.go.th
Pithed ratInitial pressor effect(+)-isomer was more potent(+)-isomer dss.go.th
Nictitating membrane (Cat)Adrenergic neuron blockade (pre- and post-ganglionic stimulation)Both isomers were equipotent(±), (+), (-) oup.com

Evaluation of Stereoisomers in Preclinical Models

Studies comparing the pharmacological profiles of racemic this compound and its individual optical isomers, (+)-guanoxan and (-)-guanoxan, were conducted using various in vitro and in vivo preclinical models. These models included the isolated central ear artery of the rabbit, the pithed rat with stimulated thoraco-lumbar sympathetic outflow, and the pre- and post-ganglionically stimulated nictitating membrane of the cat. wikipedia.org

Comparative Potency of (+)- and (-)-Guanoxan

In the context of adrenergic neuron blockade, the two stereoisomers of this compound demonstrated comparable potency. wikipedia.org Both (+)- and (-)-guanoxan were found to be equipotent in their ability to induce adrenergic neuron blockade across the preclinical models tested. wikipedia.org

Differential Effects of Isomers on Adrenergic Responses

While equipotent in adrenergic neuron blockade, the stereoisomers of this compound exhibited differential effects on other adrenergic responses. The ability to elicit initial catecholamine release was observed to reside primarily with the (+)-isomer of this compound. wikipedia.org Furthermore, alpha-adrenoreceptor blocking activity was also predominantly produced by the (+)-isomer. wikipedia.org This suggests a stereoselectivity in these specific pharmacological actions, with the (+)-isomer being more active in promoting catecholamine release and blocking alpha-adrenoreceptors compared to the (-)-isomer. wikipedia.org The predominant alpha-adrenoreceptor blocking activity of the (+)-isomer suggested a potential stereochemical configuration corresponding to that of D-(-)-noradrenaline. wikipedia.org Ganglion blockade was considered an unimportant action of the compounds, although both isomers displayed weak atropine-like activity in the rat. wikipedia.org

The key differential effects observed in preclinical studies are summarized in the table below:

Pharmacological Effect(+)-Guanoxan Activity(-)-Guanoxan ActivityComparisonSource
Adrenergic Neuron BlockadePotentPotentEquipotent wikipedia.org
Initial Catecholamine ReleaseMain contributorWeaker effectResided mainly with (+)-isomer wikipedia.org
Alpha-Adrenoreceptor BlockadeMain contributorWeaker effectMainly produced by (+)-isomer wikipedia.org
Ganglion BlockadeUnimportantUnimportantUnimportant for both isomers wikipedia.org
Atropine-like activity (in rat)WeakWeakBoth isomers possessed weak activity wikipedia.org

Clinical Research and Efficacy Studies of Guanoxan

Early-Phase Clinical Investigations for Antihypertensive Efficacy

Early-phase clinical trials are the first step in evaluating an investigational drug in humans, designed to assess its safety, dosing, and initial efficacy. tracercro.com Guanoxan, identified as a compound with potential therapeutic effects on the cardiovascular system, showed promise in preclinical and early clinical trials for the management of hypertension. patsnap.com These initial investigations focus on pharmacokinetics and pharmacodynamics to understand how the drug is absorbed, distributed, metabolized, and excreted, and its effect on the body. tracercro.com As a guanidine (B92328) derivative, this compound was studied for its potential as an antihypertensive agent. nih.govdrugbank.com Early-phase studies provided the foundational data on its biological effects, which justified moving forward into further patient studies. patsnap.comtracercro.com

Observed Therapeutic Effects in Hypertensive Patient Cohorts

Following initial investigations, this compound was studied in cohorts of patients with hypertension to observe its therapeutic effects. In a study involving ten hypertensive patients, this compound was shown to be an adrenergic neuron-blocking agent that successfully lowered blood pressure. researchgate.net Another, more extensive, double-blind crossover study compared the effects of this compound and guanethidine (B1672426) in 52 patients with essential hypertension. capes.gov.br This trial found no significant difference in the hypotensive effects between the two drugs, establishing this compound's efficacy as comparable to an existing treatment at the time. capes.gov.br Both drugs were also observed to decrease the 24-hour urinary excretion of norepinephrine (B1679862). capes.gov.br

Efficacy in Blood Pressure Lowering

Clinical trials demonstrated this compound's efficacy in reducing blood pressure across different physiological states. researchgate.netcapes.gov.br In a comparative clinical trial, treatment with this compound resulted in significant reductions in systolic and diastolic blood pressure. The hypotensive effect was most pronounced during post-exercise conditions. capes.gov.br

The table below summarizes the mean blood pressure reductions observed in hypertensive patients treated with this compound. capes.gov.br

Table 1: Mean Blood Pressure Reduction with this compound

Patient Position Systolic/Diastolic Reduction (mm Hg)
Standing 30/25
Recumbent 20/15

Factors Influencing Clinical Response Variability

The clinical response to a drug can vary significantly among individuals due to a complex interplay of genetic, environmental, and physiological factors. primescholars.com Genetic variations, studied under the field of pharmacogenomics, can alter drug metabolism and receptor sensitivity, thereby affecting efficacy. coreprescribingsolutions.co.uksynlab-sd.com Factors such as age, gender, and the presence of underlying medical conditions can also influence how a patient responds to treatment. primescholars.com

For this compound, drug-drug interactions are a key factor influencing its clinical efficacy. The therapeutic effect of this compound can be either increased or decreased when used in combination with other medications. For instance, co-administration with other antihypertensive agents, such as diuretics or vasodilators, can potentiate its blood-pressure-lowering effects. drugbank.com Conversely, certain other drugs can diminish its antihypertensive activity. drugbank.com

Table 2: Examples of Drug Interactions Affecting this compound Efficacy

Interaction Type Interacting Drug Class/Agent Effect on this compound's Therapeutic Efficacy
Increased Efficacy Diuretics (e.g., Hydrochlorothiazide, Benzthiazide) Increased hypotensive activities drugbank.com
Vasodilators (e.g., Hydralazine) Increased hypotensive activities drugbank.com
Other Antihypertensives (e.g., Guanadrel) Increased hypotensive activities drugbank.com
Decreased Efficacy Tricyclic Antidepressants (e.g., Clomipramine) Decreased antihypertensive activities drugbank.com
Sympathomimetics (e.g., Benzphetamine) Decreased antihypertensive activities drugbank.com

Adverse Drug Reactions and Toxicological Profiles of Guanoxan

Hepatic Toxicity Manifestations and Mechanisms

Guanoxan has been linked to significant liver damage, a primary factor in its market withdrawal. drugbank.comnih.gov The hepatotoxicity associated with this compound was a major concern. drugbank.com While the precise mechanisms of this compound-induced liver injury are not fully detailed in the available literature, it is known to cause liver damage. drugbank.comnih.gov Clinical studies and case reports from the time of its use indicated that some patients treated with this compound developed abnormal liver function tests. nih.gov This included elevated levels of liver enzymes such as aspartate aminotransferases and alkaline phosphatase. nih.gov

The metabolism of this compound is a key area of investigation for understanding its potential for liver toxicity. Like many drugs, this compound is processed by the cytochrome P450 (CYP) enzyme system in the liver. rsc.org Specifically, it undergoes aromatic hydroxylation catalyzed by the CYP2D6 enzyme. rsc.org Variations in the activity of this enzyme due to genetic differences could lead to altered drug metabolism, potentially contributing to the formation of toxic metabolites in susceptible individuals. rsc.orgnih.gov

Common Systemic Adverse Effects Observed in Clinical Studies

Clinical trials and post-marketing surveillance of this compound revealed a range of systemic adverse effects. Many of these are consistent with the drug's mechanism of action as a peripherally acting antiadrenergic agent. nih.gov

Commonly reported side effects included:

Dizziness patsnap.com

Dry mouth patsnap.com

Fatigue patsnap.comcapes.gov.br

Gastrointestinal disturbances, such as nausea and constipation patsnap.com

Table of Common Systemic Adverse Effects of this compound

Adverse EffectDescriptionReference
DizzinessA sensation of lightheadedness or unsteadiness. patsnap.com
Dry MouthA feeling of dryness in the mouth due to reduced saliva production. patsnap.com
FatigueA state of persistent tiredness and lack of energy. patsnap.comcapes.gov.br
NauseaA feeling of sickness with an inclination to vomit. patsnap.com
ConstipationDifficulty in passing stools. patsnap.com

Neurological and Central Nervous System Effects

While this compound primarily acts on the peripheral nervous system, some central nervous system (CNS) effects were noted. Dizziness, a commonly reported side effect, can be considered a neurological symptom. patsnap.com The sedative properties of this compound could be enhanced when taken with other CNS depressants like sedatives or certain antidepressants, leading to increased drowsiness or impaired cognitive function. patsnap.com

Cardiovascular Adverse Events

As an antihypertensive medication, this compound's most prominent effects are on the cardiovascular system. While its therapeutic action is to lower blood pressure, this can also lead to adverse cardiovascular events. patsnap.com

Key cardiovascular adverse events included:

Hypotension: A significant drop in blood pressure. patsnap.com

Postural Hypotension: A form of low blood pressure that happens when you stand up from sitting or lying down. nih.govkarger.com This was a notable and limiting side effect in the treatment of severe hypertension with this compound. karger.com

Bradycardia: A marked reduction in heart rate. patsnap.com

The risk of hypotension could be increased when this compound was combined with other antihypertensive agents or drugs with hypotensive effects. drugbank.com One study investigated the use of dihydroergotamine (B1670595) to counteract postural hypotension induced by this compound and other antihypertensives. nih.govkarger.com

Table of Cardiovascular Adverse Events of this compound

Adverse EventDescriptionReference
HypotensionAbnormally low blood pressure. patsnap.com
Postural HypotensionA drop in blood pressure upon standing, which can cause dizziness or fainting. nih.govkarger.com
BradycardiaA slower than normal heart rate. patsnap.com

Immunological and Hypersensitivity Reactions

Hypersensitivity reactions to this compound have been reported. patsnap.com These can manifest as allergic reactions, and contraindications for the use of this compound included patients with known hypersensitivity to the drug. patsnap.com Symptoms of a hypersensitivity reaction could include a drug rash. medicaldialogues.in While detailed descriptions of the immunological mechanisms are scarce, the potential for such reactions was a recognized risk.

Pharmacogenomic Considerations in Toxicity

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, provides important insights into the variable toxicity of this compound. The metabolism of this compound is significantly influenced by the cytochrome P450 enzyme CYP2D6. rsc.org This enzyme is highly polymorphic, meaning there are many genetic variations (alleles) that can result in different levels of enzyme activity. nih.gov

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor metabolizers: Have little to no CYP2D6 function.

Intermediate metabolizers: Have reduced enzyme activity.

Extensive metabolizers: Have normal enzyme function.

Ultrarapid metabolizers: Have higher-than-normal enzyme activity due to multiple copies of the CYP2D6 gene. wikipedia.org

For drugs like this compound that are metabolized by CYP2D6, an individual's metabolizer status can have significant clinical implications. wikipedia.org In poor metabolizers, the impaired metabolism of this compound could lead to the accumulation of the parent drug, potentially increasing the risk of adverse effects. nih.gov Conversely, in ultrarapid metabolizers, the drug may be processed too quickly, which could either reduce its efficacy or, in some cases, lead to the rapid production of toxic metabolites. nih.govwikipedia.org The link between CYP2D6-mediated metabolism and the formation of potentially toxic metabolites is a key consideration in the hepatotoxicity of certain drugs. rsc.org Therefore, genetic variations in CYP2D6 likely played a role in the incidence and severity of this compound-induced toxicity. rsc.orgresearchgate.net

Pharmacokinetic and Pharmacodynamic Interactions of Guanoxan

Drug-Drug Interaction Mechanisms

Guanoxan's interactions stem from its influence on adrenergic receptors and sympathetic nervous system activity.

Synergistic Effects with Other Antihypertensive Agents

Combining this compound with other antihypertensive agents can potentiate the blood pressure-lowering effects. patsnap.com This additive effect, or synergy, is observed when different antihypertensives, particularly those acting on different physiological systems, are combined. bpac.org.nz For instance, thiazide diuretics have been shown to enhance the antihypertensive action of guanethidine (B1672426), a drug with a similar mechanism to this compound. medicaldialogues.in While direct studies specifically detailing synergistic effects of this compound with a wide range of antihypertensives in a tabular format were not extensively available in the search results, the principle of combining agents with complementary mechanisms to achieve greater blood pressure reduction is well-established in hypertension management. bpac.org.nz

Some examples of drugs that may increase the hypotensive activities of this compound include various beta-blockers (e.g., Acebutolol, Atenolol, Carteolol, Carvedilol, Celiprolol, Esmolol), ACE inhibitors (e.g., Benazepril), Angiotensin II Receptor Blockers (e.g., Azilsartan medoxomil, Eprosartan), calcium channel blockers (e.g., Amlodipine), and diuretics (e.g., Chlorothiazide, Chlorthalidone, Bendroflumethiazide, Benzthiazide, Hydrochlorothiazide, Hydroflumethiazide). drugbank.com

Antagonistic Effects with Sympathomimetic Agents

Sympathomimetic agents, which mimic the effects of endogenous sympathetic neurotransmitters like norepinephrine (B1679862) and epinephrine, can decrease the antihypertensive activities of this compound. drugbank.com These agents act on adrenergic receptors or increase the release or inhibit the reuptake of norepinephrine. wikipedia.orgblackwellpublishing.com Given this compound's mechanism of inhibiting norepinephrine release, the presence of sympathomimetics can counteract its effects. patsnap.comyoutube.com

Examples of sympathomimetic agents that may decrease the antihypertensive activities of this compound include Adrafinil, Alfentanil, Almotriptan, Amineptine, Aminophenazone, Amitriptyline, Amitriptylinoxide, Amoxapine, Amphetamine, Asenapine, Atomoxetine, Atropine, Benzphetamine, Chlorphentermine, Chlorpromazine, Ephedrine, Epinephrine, Ergoloid mesylate, Ergometrine, Ergotamine, Halothane, Hexoprenaline, Ibuprofen, and Salbutamol. drugbank.comdrugbank.comdrugbank.com This antagonism can occur through various mechanisms, including competition for uptake into adrenergic neurons or direct opposing effects on blood pressure. dntb.gov.uaannualreviews.org

Interactions Modulating Central Nervous System Activity

This compound can interact with drugs that influence the central nervous system (CNS). Drugs such as sedatives or certain antidepressants may enhance the sedative properties of this compound, potentially leading to increased drowsiness or impaired cognitive function. patsnap.com this compound itself can function as a central nervous system depressant, which contributes to its blood pressure-lowering effect by inhibiting sympathetic nervous system activity. cymitquimica.com

Influence of Hepatic Enzyme Modulators on this compound Metabolism

The metabolism of this compound can be affected by medications that induce or inhibit hepatic enzymes. patsnap.com Hepatic enzymes, particularly those belonging to the cytochrome P450 family and UDP-glucuronosyltransferases (UGTs), play a crucial role in drug metabolism. researchgate.netnih.gov Inducers of these enzymes can increase the metabolism of concomitant drugs, potentially reducing their plasma levels and therapeutic effect. patsnap.comgpnotebook.com Conversely, inhibitors can decrease metabolism, potentially leading to increased plasma levels and a higher risk of adverse effects. gpnotebook.com

While specific hepatic enzymes involved in this compound metabolism were not detailed in the provided search results, the principle that enzyme modulators can alter its pharmacokinetics and therapeutic effect is noted. patsnap.com This highlights the importance of considering a patient's full medication list when administering this compound. patsnap.com

Competition for Adrenergic Neuron Uptake Mechanisms

This compound is actively taken up by adrenergic neurons. ijpp.com This uptake mechanism is also utilized by other substances, including norepinephrine itself and certain adrenergic neuron blocking agents like guanethidine. medicaldialogues.inyoutube.comijpp.com Competition for this uptake mechanism can influence the concentration of this compound within the neuron and thus its ability to inhibit norepinephrine release. youtube.comijpp.com

Studies have indicated that while some adrenergic neuron blockers like bethanidine (B1219629) and xylocholine (B1682297) share the uptake mechanism for norepinephrine, this compound's uptake was not affected in the same way by sodium-free medium, suggesting potential differences or complexities in its interaction with the uptake machinery compared to some other agents in this class. ijpp.com Sympathomimetic amines can antagonize the action of adrenergic neuron blocking agents, potentially by interfering with their uptake into the neuron. dntb.gov.uaannualreviews.org

Clinical Implications of Observed Drug Interactions

The observed drug interactions of this compound have significant clinical implications. Synergistic effects with other antihypertensives necessitate careful monitoring of blood pressure and potential dosage adjustments to avoid excessive hypotension. patsnap.com Antagonistic effects with sympathomimetics mean that co-administration can reduce this compound's effectiveness in lowering blood pressure. drugbank.com Interactions affecting CNS activity can lead to increased sedation or altered cognitive function, requiring caution, particularly in patients where such effects would be undesirable. patsnap.comcymitquimica.com Furthermore, the influence of hepatic enzyme modulators on this compound metabolism underscores the importance of a thorough medication history to predict and manage potential alterations in its plasma levels and therapeutic response. patsnap.com Competition for adrenergic neuron uptake mechanisms highlights a potential source of variability in this compound's effectiveness when co-administered with other agents that utilize this pathway.

Understanding these interactions is crucial for optimizing the therapeutic use of this compound and minimizing the risk of altered efficacy or adverse events.

Advanced Synthetic Methodologies for Guanoxan and Analogues

Stereoselective Synthesis of Guanoxan Isomers

This compound possesses a stereocenter at the C2 position of the benzodioxin ring, leading to the existence of enantiomers, (+)- and (-)-guanoxan. Stereoselective synthesis aims to produce one enantiomer preferentially over the other. Research has involved the resolution of (±)-2-aminomethyl-1,4-benzodioxan into its optically active isomers, which are then used to synthesize (+)- and (-)-guanoxan oup.com. Studies comparing the pharmacological effects of racemic this compound and its optical isomers have shown that both isomers were equipotent in producing adrenergic neuron blockade oup.com. The ability to produce initial catecholamine release, however, resided mainly with the (+)-isomer oup.com. This suggests that stereochemistry plays a role in specific pharmacological activities, even if the primary adrenergic neuron blockade is not stereoselective oup.com.

Development of Novel Synthetic Routes for this compound Backbone

Novel synthetic routes for the this compound backbone, the 2-(aminomethyl)-1,4-benzodioxin structure, are explored to improve efficiency, reduce toxicity of reagents, and enhance yield google.comlookchem.com. One reported method for synthesizing this compound sulfate (B86663) involves a two-step process starting from 2-hydroxymethyl-1,4-benzodioxane (B143543) google.com. This intermediate undergoes a chlorination reaction with thionyl chloride to yield 2-chloromethyl-1,4-benzodioxane google.com. Subsequently, this chlorinated intermediate is condensed with guanidine (B92328) in the presence of a base and a solvent to obtain this compound, which is then salified with sulfuric acid to form this compound sulfate google.com. This method is described as having simple technological synthesis steps, a short route, lower raw material toxicity compared to some previous methods, and high product yield and purity google.com.

Another approach to synthesizing guanidine-containing molecules, including this compound, involves the use of triflyl-diurethane protected guanidines for the guanidinylation of amines under mild conditions and in high yields thieme-connect.com. This method has been applied to the synthesis of therapeutic agents like guanadrel, this compound, and guanethidine (B1672426) thieme-connect.com.

Future Directions and Research Perspectives on Guanoxan

Re-evaluation of Guanoxan's Therapeutic Potential with Modern Approaches

The initial evaluation of this compound was conducted using the technologies and pharmacological understanding of its time. A re-evaluation using contemporary methods could uncover new therapeutic possibilities or refine our understanding of its original antihypertensive effects. Modern approaches would involve high-throughput screening (HTS) against a wide array of biological targets to identify potential new activities beyond its known effects on adrenergic receptors.

Ongoing research into adrenergic receptor subtypes and their signaling pathways could further clarify this compound's precise mechanism of action. Advanced cellular and molecular biology techniques can dissect its effects on downstream signaling cascades, potentially revealing opportunities for its use in other conditions influenced by the sympathetic nervous system. patsnap.com A modern re-assessment could explore its potential in indications such as neuropathic pain, anxiety disorders, or as an adjunct in opioid withdrawal management, areas where other adrenergic agents have shown utility.

Exploration of this compound as a Scaffold for Novel Drug Discovery

A chemical scaffold is a core structure of a molecule from which new compounds can be synthesized. The guanidine (B92328) moiety within this compound is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov This functional group is present in a wide range of therapeutic agents with antibacterial, antiviral, and anticancer applications. nih.gov

The this compound structure can serve as a template for the design and synthesis of new chemical entities. By modifying its side chains and exploring different substitutions, medicinal chemists could develop analogues with improved properties, such as enhanced target selectivity, better pharmacokinetic profiles, or reduced toxicity. The cyclopropyl ring, for instance, is often used in drug design to increase metabolic stability and restrict conformational flexibility, offering a potential modification strategy. nih.gov The exploration of this compound as a scaffold represents a promising avenue for discovering next-generation therapeutics targeting a variety of diseases.

Table 1: Comparison of Privileged Scaffolds in Medicinal Chemistry
ScaffoldCore StructureProminent Therapeutic AreasExample Drug(s)
GuanidineA carbon atom bonded to three nitrogen atomsAnticancer, Antiviral, AntihypertensiveImatinib, Zanamivir, this compound
QuinazolineA benzene ring fused to a pyrimidine ringAnticancerGefitinib, Erlotinib mdpi.com
BenzoxazineA benzene ring fused to an oxazine ringAntimicrobial, Anticancer, Anti-inflammatory benthamscience.com(Various investigational compounds)
OxazolidinoneA five-membered ring containing nitrogen and oxygenAntibacterial rsc.orgLinezolid rsc.org

Investigative Methodologies for Predicting and Mitigating Hepatotoxicity

One of the primary reasons for this compound's clinical decline was its association with hepatotoxicity. Understanding and predicting drug-induced liver injury (DILI) remains a major challenge in drug development. github.ioelizaveta-semenova.comspringernature.com Modern investigative methodologies could be retrospectively applied to this compound to build predictive models for similar compounds.

Advanced techniques for assessing DILI risk include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: This computational method relates a compound's chemical structure to its biological activity, including toxicity. nih.govsemanticscholar.org By analyzing the structural features of this compound and other hepatotoxic drugs, QSAR models can identify specific chemical alerts for liver injury. nih.gov

Toxicogenomics: This approach studies how the genome responds to toxic exposures. By examining changes in gene expression in liver cells treated with this compound, researchers can identify mechanistic pathways of toxicity. nih.govsemanticscholar.org

In Vitro Models: The use of advanced in vitro systems, such as 3D hepatic spheroids and organ-on-a-chip technology, allows for more accurate, human-relevant testing of hepatotoxicity outside of animal models. github.ioelizaveta-semenova.com

Bayesian Machine Learning: This statistical approach can integrate data from various sources (e.g., in vitro assays, physicochemical properties, exposure levels) to create a probabilistic model that predicts the likelihood and potential severity of DILI. github.ioelizaveta-semenova.com

Applying these methods to this compound could provide invaluable data for creating predictive models to de-risk future drug candidates early in the discovery process.

Table 2: Modern Methodologies for Hepatotoxicity Investigation
MethodologyDescriptionApplication to this compound Research
QSAR ModelingUses chemical structure to predict toxicity. nih.govIdentify structural features of this compound linked to hepatotoxicity.
ToxicogenomicsAnalyzes gene expression changes following compound exposure. nih.govElucidate the molecular mechanisms and pathways of this compound-induced liver injury.
Hepatic Spheroids3D cell culture models that mimic liver tissue. github.ioelizaveta-semenova.comProvide a human-relevant in vitro system to study dose-dependent toxicity.
Bayesian Machine LearningIntegrates diverse datasets to build predictive risk models. github.ioelizaveta-semenova.comQuantify the probability of DILI for this compound-like compounds.

Advanced Computational and In Silico Modeling for this compound Research

Computer-aided drug design (CADD) and in silico modeling are indispensable tools in modern pharmacology. researchgate.netmdpi.com These computational approaches can be used to re-investigate this compound's properties and guide the design of new analogues.

Molecular Docking: This technique simulates the interaction between a ligand (this compound) and a protein target (e.g., adrenergic receptors). It can be used to refine our understanding of its binding mode, predict its affinity for different receptor subtypes, and screen virtual libraries of this compound derivatives for enhanced binding or altered selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-receptor complex over time, providing insights into the stability of the interaction and the conformational changes involved in receptor activation. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its hypothetical derivatives. mdpi.com This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or off-target toxicities, reducing failures in later stages of drug development. mdpi.com

These computational studies can accelerate the research process, reduce costs, and provide a rational basis for synthesizing and testing new compounds derived from the this compound scaffold.

Role of Pharmacogenomics in Personalized Medicine Approaches for this compound-like Compounds

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. researchgate.netmlo-online.com This field is central to the development of personalized medicine, which aims to tailor drug therapy to individual genetic profiles to enhance efficacy and safety. researchgate.netnih.gov For a drug like this compound, which exhibited inter-individual variability in both efficacy and toxicity, a pharmacogenomic approach could be highly informative.

Future research could focus on identifying genetic variations, such as single nucleotide polymorphisms (SNPs), in genes that code for:

Drug-Metabolizing Enzymes: Variations in cytochrome P450 enzymes could affect how quickly this compound is metabolized, leading to differences in drug exposure and potential for toxicity.

Drug Transporters: Genetic differences in transporter proteins could influence the distribution of the drug to the liver and other tissues.

Adrenergic Receptors: Polymorphisms in the genes for alpha-2 adrenergic receptors could alter the drug's binding affinity and subsequent therapeutic response.

By identifying these genetic biomarkers, it may be possible to predict which patients would respond best to this compound-like compounds and who would be at a higher risk for adverse effects like hepatotoxicity. neliti.com This knowledge is crucial for designing safer clinical trials and developing personalized therapeutic strategies for this class of compounds. mlo-online.comsciencescholar.us

Q & A

Q. What are the primary metabolic pathways of Guanoxan in humans, and how do these pathways influence its pharmacokinetics?

this compound undergoes extensive aromatic hydroxylation, primarily forming 6- or 7-hydroxythis compound, which accounts for 11.7%–50% of excreted metabolites in urine. This hydroxylation represents the main clearance mechanism, with rapid absorption post-oral administration. Researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify metabolites in biological samples, ensuring precise pharmacokinetic profiling .

Q. What methodologies are recommended for detecting this compound and its metabolites in biological matrices?

Sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critical for identifying this compound and its hydroxylated metabolites. These methods enable differentiation between unchanged drug and metabolites in urine and feces, with validation protocols emphasizing recovery rates (>80%) and limits of detection (≤1 ng/mL) .

Q. What are the clinically significant side effects of this compound, and how should they be monitored in trials?

Severe asasia (muscle weakness) and hepatotoxicity are notable adverse effects. Clinical protocols must include regular liver function tests (e.g., ALT, AST, bilirubin) and biochemical monitoring, particularly in trials involving hypertensive patients. Contradictory hepatotoxicity reports necessitate longitudinal studies with standardized toxicity endpoints .

Advanced Research Questions

Q. How do genetic polymorphisms in cytochrome P450 enzymes affect this compound metabolism and dosing strategies?

Genetic variations in CYP2D6 (debrisoquine hydroxylation phenotype) significantly impact this compound metabolism. Poor metabolizers (PMs) excrete 48% unchanged drug versus 29% in extensive metabolizers (EMs). Researchers should integrate pharmacogenetic screening into trial designs and use population pharmacokinetic models to optimize dosing for PMs, who may require reduced doses to avoid toxicity .

Q. What experimental approaches resolve contradictions in this compound hepatotoxicity data across studies?

Conflicting hepatotoxicity findings (e.g., transient vs. sustained liver damage) require meta-analyses of historical trial data, stratified by patient comorbidities, concomitant medications, and metabolic phenotypes. Controlled in vitro studies using human hepatocyte cultures can isolate drug-induced toxicity from confounding factors .

Q. How can interspecies metabolic differences be addressed in preclinical this compound studies?

Use humanized mouse models expressing CYP2D6 to mimic human metabolic pathways. Cross-validate in vitro results (e.g., liver microsomes) with in vivo pharmacokinetic data, and apply allometric scaling to adjust for interspecies variability in clearance rates .

Q. What statistical methods are optimal for analyzing this compound dose-response relationships in heterogeneous cohorts?

Mixed-effects models account for variability in metabolic phenotypes, while stratified analysis by CYP2D6 status (EM vs. PM) clarifies dose-efficacy relationships. Bootstrap resampling enhances reliability in small-sample studies .

Q. How should confounding variables be controlled in this compound trials involving comorbid populations?

Implement propensity score matching to balance comorbidities (e.g., renal impairment) and use multivariate regression to adjust for covariates like age, BMI, and concomitant antihypertensive drugs. Randomized crossover designs minimize inter-individual variability .

Methodological Recommendations

  • Data Tabulation : Create comparative tables for metabolic excretion rates (e.g., % unchanged drug in PMs vs. EMs) and hepatotoxicity incidence across studies .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method descriptions, including HPLC gradients, mass spectrometry parameters, and validation criteria .
  • Ethical Compliance : Ensure hepatotoxicity monitoring aligns with WHO pharmacovigilance standards, particularly for high-risk populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanoxan
Reactant of Route 2
Reactant of Route 2
Guanoxan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.